

Photophysical Properties of TINUVIN-1130: An In-depth Technical Guide

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Compound of Interest

Compound Name: **TINUVIN-1130**

Cat. No.: **B185860**

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Introduction

TINUVIN-1130 is a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole class of compounds.^[1] It is specifically designed for the protection of a wide range of materials, including industrial and automotive coatings, plastics, and wood, from the degrading effects of UV radiation.^{[2][3]} Its efficacy lies in its ability to absorb harmful UV-A and UV-B radiation and dissipate the absorbed energy through a rapid and efficient non-radiative pathway, thus preventing the photo-oxidation of the substrate. This technical guide provides a comprehensive overview of the core photophysical properties of **TINUVIN-1130**, detailed experimental protocols for their characterization, and a mechanistic explanation of its photostabilizing action.

Core Photophysical Properties

The photoprotective capability of **TINUVIN-1130** is dictated by its fundamental photophysical parameters. While specific quantitative data for **TINUVIN-1130** is not extensively published in peer-reviewed literature, the following sections detail its known spectral properties and the typical characteristics of the hydroxyphenyl benzotriazole class.

UV-Vis Absorption

TINUVIN-1130 exhibits broad and strong absorption in the UV-B (280-315 nm) and UV-A (315-400 nm) regions of the electromagnetic spectrum.[4][1] This characteristic is essential for its function as a UV absorber, as it effectively filters out the most damaging wavelengths of sunlight. A representative transmittance spectrum in toluene shows significant absorption between 300 nm and 400 nm.[2] The maximum absorption wavelength for a similar benzotriazole UV absorber, UV-1130, in toluene is reported to be 346 nm.[5]

Table 1: UV-Vis Absorption Properties of **TINUVIN-1130**

Property	Value/Range	Solvent
Absorption Range	UV-B and UV-A	Toluene[2]
Transmittance Minima	~300 - 380 nm	Toluene[2]
Maximum Absorption (λ_{max})	Approx. 346 nm (for a similar compound)[5]	Toluene

Molar Absorptivity (Extinction Coefficient)

The molar absorptivity (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. While the exact molar absorptivity spectrum for **TINUVIN-1130** is not readily available in the public domain, it is expected to be high in the UV-A and UV-B regions, a characteristic feature of efficient UV absorbers. For context, other 2-(2'-hydroxyaryl)benzotriazoles exhibit high molar absorptivity values.

Fluorescence Properties

A key characteristic of hydroxyphenyl benzotriazole UV absorbers like **TINUVIN-1130** is their extremely low fluorescence quantum yield.[6] This is a direct consequence of their highly efficient energy dissipation mechanism. Upon absorption of a UV photon, the molecule undergoes an ultrafast non-radiative deactivation process, minimizing the probability of fluorescence emission.

Table 2: Fluorescence Properties of **TINUVIN-1130** (Typical for the Class)

Property	Value	Remarks
Fluorescence Quantum Yield (Φ_f)	Very Low	Due to efficient non-radiative decay pathways. [6]
Fluorescence Emission	Negligible	The primary function is energy dissipation as heat.

Excited State Dynamics

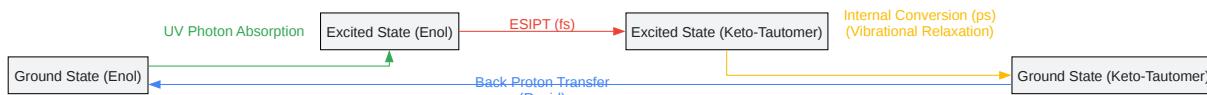
The photostability and function of **TINUVIN-1130** are rooted in its excited-state dynamics. The process is dominated by an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT).

Table 3: Excited State Properties of Hydroxyphenyl Benzotriazoles

Property	Timescale	Description
Excited-State Intramolecular Proton Transfer (ESIPT)	Femtoseconds (fs)	An ultrafast transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring. [6]
Internal Conversion	Picoseconds (ps)	Rapid relaxation from the excited state back to the ground state, releasing energy as heat.
Excited-State Lifetime	Very short (ps range)	The molecule spends a very brief time in the excited state, minimizing the chance for photochemical reactions.

Mechanism of Photostabilization

The photoprotective mechanism of **TINUVIN-1130** is a cyclic process that allows the molecule to absorb multiple UV photons without undergoing significant degradation. This process is initiated by the absorption of a UV photon, which promotes the molecule to an excited electronic state (S1).



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Caption: Energy dissipation pathway of **TINUVIN-1130**.

This is followed by an ultrafast excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a nitrogen atom of the benzotriazole ring, forming an excited-state keto-tautomer.^[6] This tautomer then undergoes rapid internal conversion to its ground state, releasing the absorbed energy as harmless heat. Finally, a rapid back-proton transfer restores the original enol form, completing the cycle and preparing the molecule to absorb another UV photon.

Experimental Protocols

To quantitatively assess the photophysical properties of **TINUVIN-1130**, a series of spectroscopic experiments are required. The following sections provide detailed methodologies for these key experiments.

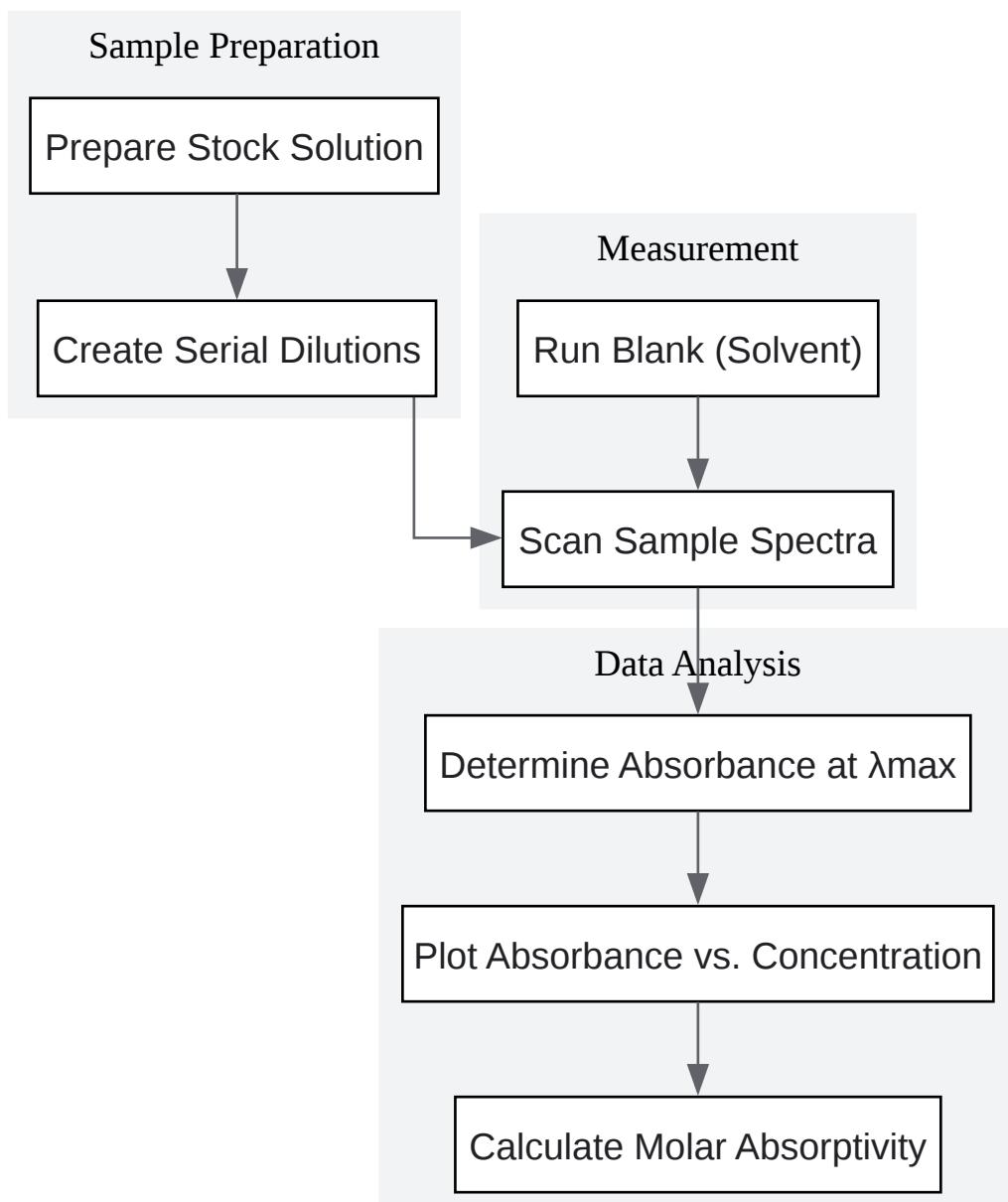
UV-Vis Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and calculate the molar absorptivity of **TINUVIN-1130**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **TINUVIN-1130** of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., toluene, cyclohexane, or ethanol).
 - From the stock solution, prepare a series of dilutions with known concentrations.

- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Use a pair of matched quartz cuvettes with a known path length (e.g., 1 cm).
- Measurement:
 - Fill one cuvette with the pure solvent to be used as a reference.
 - Fill the other cuvette with the most dilute **TINUVIN-1130** solution.
 - Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
 - Repeat the measurement for each of the prepared dilutions.
- Data Analysis:
 - For each concentration, determine the absorbance at the wavelength of maximum absorption (λ_{max}).
 - Plot a graph of absorbance at λ_{max} versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting line will be the product of the molar absorptivity (ϵ) and the path length (l).
 - Calculate the molar absorptivity using the formula: $\epsilon = \text{slope} / l$.



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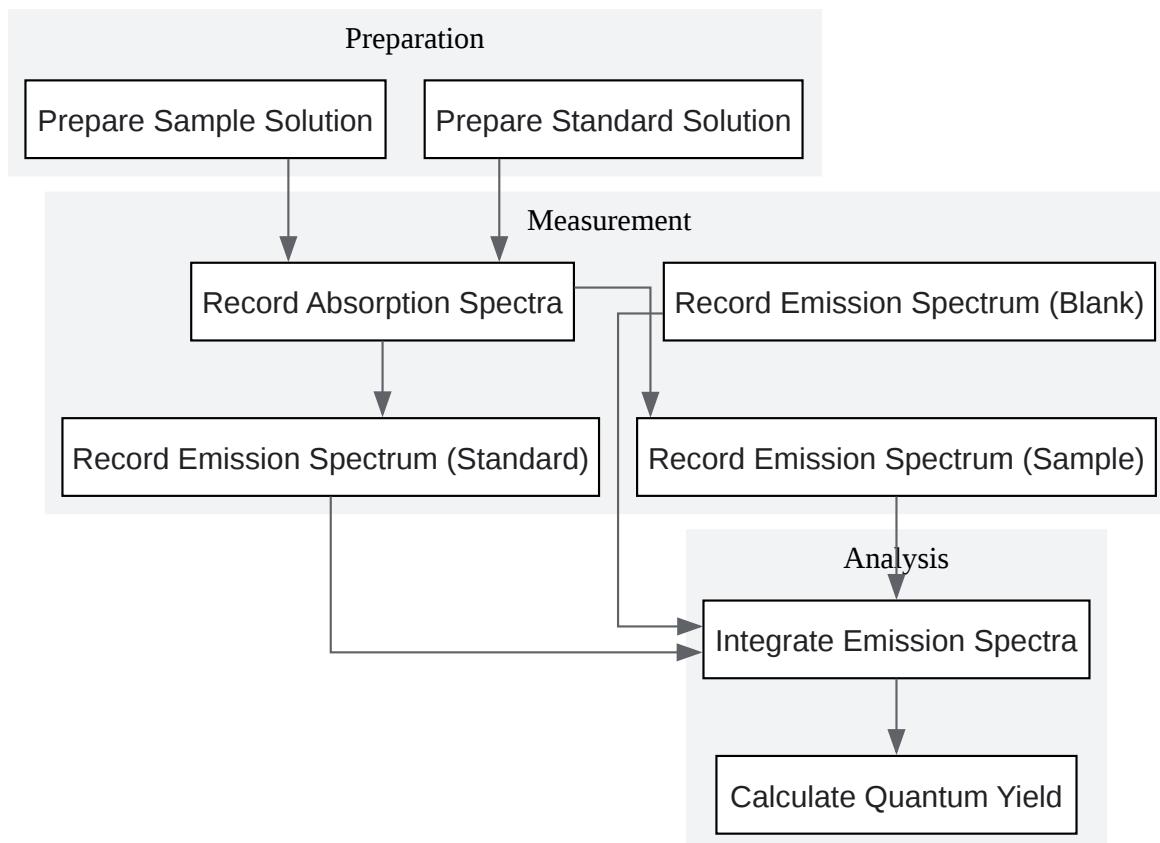
Caption: Workflow for determining molar absorptivity.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of **TINUVIN-1130**.

Methodology:

- Sample and Standard Preparation:
 - Prepare a dilute solution of **TINUVIN-1130** in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
 - Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H_2SO_4) with a similar absorbance at the same excitation wavelength.
- Instrumentation:
 - Use a spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).
- Measurement:
 - Record the absorption spectra of both the sample and standard solutions.
 - Record the fluorescence emission spectrum of the solvent (blank).
 - Record the fluorescence emission spectrum of the standard solution by exciting at a wavelength where both the sample and standard absorb.
 - Record the fluorescence emission spectrum of the **TINUVIN-1130** solution under identical experimental conditions (excitation wavelength, slit widths).
- Data Analysis (Relative Method):
 - Subtract the solvent blank spectrum from the sample and standard emission spectra.
 - Integrate the area under the corrected emission spectra for both the sample (A_{sample}) and the standard (A_{standard}).
 - Calculate the fluorescence quantum yield ($\Phi_{\text{f_sample}}$) using the following equation:
$$\Phi_{\text{f_sample}} = \Phi_{\text{f_standard}} * (A_{\text{sample}} / A_{\text{standard}}) * (\text{Abs}_{\text{standard}} / \text{Abs}_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$
 where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent.



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Caption: Workflow for fluorescence quantum yield determination.

Transient Absorption Spectroscopy

Objective: To investigate the excited-state dynamics of **TINUVIN-1130**, including the timescale of ESIPT and internal conversion.

Methodology:

- Sample Preparation:

- Prepare a solution of **TINUVIN-1130** in a suitable solvent in a quartz cuvette. For measurements in a solid matrix, thin films containing **TINUVIN-1130** can be cast on a transparent substrate.
- Instrumentation:
 - A femtosecond transient absorption spectrometer is required. This typically consists of a femtosecond laser source, a pump beam to excite the sample, a probe beam (often a white-light continuum) to monitor the absorption changes, a delay line to control the time delay between the pump and probe pulses, and a sensitive detector array.
- Measurement:
 - The sample is excited with an ultrashort laser pulse (pump) at a wavelength strongly absorbed by **TINUVIN-1130**.
 - A second, weaker, broad-spectrum pulse (probe) passes through the sample at a variable time delay after the pump pulse.
 - The change in absorbance of the probe light is measured as a function of wavelength and time delay.
- Data Analysis:
 - The transient absorption data is typically plotted as a two-dimensional map of differential absorbance (ΔA) versus wavelength and time.
 - Analysis of the decay kinetics at specific wavelengths provides information on the lifetimes of the transient species, such as the initially excited state and the keto-tautomer, revealing the timescales of ESIPT and internal conversion.

Conclusion

TINUVIN-1130 is a highly effective UV absorber due to its strong and broad absorption in the UV region and, most importantly, its ability to rapidly dissipate the absorbed energy through a non-destructive photochemical cycle. The core of this mechanism is an ultrafast excited-state intramolecular proton transfer. While specific quantitative photophysical data for **TINUVIN-1130**

are not widely available, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of these photophysical properties is crucial for the development and optimization of light-stable materials in a variety of high-performance applications.

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References

- 1. [explore.azelis.com](https://www.azelis.com) [explore.azelis.com]
- 2. [dispersions-resins-products.bASF.us](https://www.bASF.com) [dispersions-resins-products.bASF.us]
- 3. [dispersions-resins-products.bASF.us](https://www.bASF.com) [dispersions-resins-products.bASF.us]
- 4. [specialchem.com](https://www.specialchem.com) [specialchem.com]
- 5. [tecmos.com](https://www.tecmos.com) [tecmos.com]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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